Product packaging for Methyl 3-(trifluoroacetyl)benzoate(Cat. No.:CAS No. 62263-11-0)

Methyl 3-(trifluoroacetyl)benzoate

Cat. No.: B13583169
CAS No.: 62263-11-0
M. Wt: 232.16 g/mol
InChI Key: KWSFXFPEWHJDFF-UHFFFAOYSA-N
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Description

Significance of Trifluoroacetyl Functionality in Organic Synthesis and Beyond

The trifluoroacetyl group (-COCF3) is a powerful electron-withdrawing substituent that significantly influences the reactivity and properties of the molecule to which it is attached. Its inclusion can enhance the metabolic stability of drug candidates and modulate their binding affinities to biological targets. In organic synthesis, trifluoroacetylation is a key strategy for activating or deactivating specific positions on an aromatic ring, guiding subsequent chemical transformations. researchgate.net The strong inductive effect of the three fluorine atoms makes the adjacent carbonyl carbon highly electrophilic, opening avenues for a variety of nucleophilic addition reactions.

Strategic Position of Benzoate (B1203000) Esters as Aromatic Building Blocks

Benzoate esters are a fundamental class of aromatic compounds widely utilized as precursors and intermediates in the synthesis of a vast array of more complex molecules. nih.gov Their inherent stability, coupled with the reactivity of both the aromatic ring and the ester functionality, makes them versatile building blocks. The ester group can be readily hydrolyzed or transesterified, providing a handle for further molecular elaboration. The benzene (B151609) ring itself can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups that can be tailored for specific applications in materials science and medicinal chemistry.

Unique Reactivity Profile of Methyl 3-(trifluoroacetyl)benzoate within Fluorinated Arenes

This compound is distinguished by the placement of a strong electron-withdrawing trifluoroacetyl group at the meta position relative to the methyl ester group. This substitution pattern deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the positions meta to both existing substituents (positions 4 and 6) and, to a lesser extent, the position ortho to the ester and para to the trifluoroacetyl group (position 5).

The presence of two deactivating groups makes electrophilic substitution challenging. Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution, particularly if a suitable leaving group is present on the ring. The trifluoroacetyl group itself presents a highly electrophilic carbonyl carbon, which is a prime target for nucleophilic attack. This is in contrast to the related trifluoromethyl group (-CF3), which is generally unreactive towards nucleophiles. acs.org

Table 1: Comparison of Related 3-Substituted Methyl Benzoates

CompoundSubstituent at C3Electron-Withdrawing/Donating NatureExpected Reactivity of the Aromatic Ring
Methyl 3-nitrobenzoate-NO2Strongly Electron-WithdrawingDeactivated towards electrophilic substitution
Methyl 3-(trifluoromethyl)benzoate-CF3Strongly Electron-WithdrawingDeactivated towards electrophilic substitution
This compound-COCF3Strongly Electron-WithdrawingDeactivated towards electrophilic substitution; activated for nucleophilic attack at the carbonyl
Methyl 3-methylbenzoate-CH3Electron-DonatingActivated towards electrophilic substitution

This table is generated based on established principles of organic chemistry to provide a comparative context.

Historical Context and Evolution of Research on 3-Substituted Benzoates

The study of 3-substituted benzoates has a long history, rooted in the foundational principles of electrophilic aromatic substitution. Early research, dating back to the late 19th and early 20th centuries with the development of the Friedel-Crafts reactions, laid the groundwork for understanding how substituents direct incoming groups on an aromatic ring. chemistrytalk.orgbyjus.comwikipedia.org The investigation of compounds like methyl 3-nitrobenzoate has been a staple in organic chemistry education and research, illustrating the directing effects of deactivating groups. wikipedia.org While the synthesis and reactivity of benzoates with a wide range of substituents at the 3-position are well-documented, specific and extensive research into those bearing a trifluoroacetyl group appears to be a more recent and less explored area. The evolution of this field is now moving towards more complex and highly functionalized derivatives, driven by the demand for new molecules with tailored properties.

Current Research Frontiers and Prospective Directions for this compound

Current research in the field of fluorinated aromatic compounds is focused on developing novel synthetic methodologies and exploring their applications in areas such as medicinal chemistry and materials science. For this compound, several prospective research directions can be envisioned:

Development of Novel Synthetic Routes: While Friedel-Crafts acylation is a plausible method for its synthesis, exploring milder and more efficient catalytic systems would be a valuable contribution. chemistrytalk.org

Exploration of its Reactivity: A systematic study of its behavior in electrophilic and nucleophilic aromatic substitution reactions, as well as reactions at the trifluoroacetyl carbonyl and ester groups, would unlock its potential as a versatile building block.

Application in Medicinal Chemistry: The trifluoroacetyl moiety is a known pharmacophore. Investigating the biological activity of this compound and its derivatives could lead to the discovery of new therapeutic agents.

Polymer and Materials Science: The unique electronic properties conferred by the trifluoroacetyl group could be harnessed in the design of novel polymers and functional materials with specific optical or electronic characteristics. researchgate.net

Table 2: Potential Research Applications

Research AreaPotential Application of this compound
Synthetic ChemistryAs a key intermediate for the synthesis of complex fluorinated molecules.
Medicinal ChemistryAs a scaffold for the development of new drugs with enhanced metabolic stability.
Materials ScienceAs a monomer or precursor for high-performance polymers with unique thermal and electronic properties.

This table outlines prospective research directions based on the chemical nature of the compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7F3O3 B13583169 Methyl 3-(trifluoroacetyl)benzoate CAS No. 62263-11-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62263-11-0

Molecular Formula

C10H7F3O3

Molecular Weight

232.16 g/mol

IUPAC Name

methyl 3-(2,2,2-trifluoroacetyl)benzoate

InChI

InChI=1S/C10H7F3O3/c1-16-9(15)7-4-2-3-6(5-7)8(14)10(11,12)13/h2-5H,1H3

InChI Key

KWSFXFPEWHJDFF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(=O)C(F)(F)F

Origin of Product

United States

Sophisticated Synthetic Methodologies for Methyl 3 Trifluoroacetyl Benzoate

Direct Trifluoroacetylation Protocols for Aromatic Systems

Direct trifluoroacetylation of aromatic systems represents a primary strategy for the synthesis of aryl trifluoromethyl ketones, including Methyl 3-(trifluoroacetyl)benzoate. These methods involve the direct introduction of the trifluoroacetyl group onto the aromatic ring.

Electrophilic Acylation Routes (e.g., Friedel-Crafts with Trifluoroacetic Anhydride)

The Friedel-Crafts acylation is a classic and widely employed method for the formation of aryl ketones. libretexts.orglibretexts.orgchemguide.co.uk In the context of synthesizing this compound, this reaction would involve the electrophilic substitution of methyl benzoate (B1203000) with a trifluoroacetylating agent, typically trifluoroacetic anhydride (B1165640) (TFAA), in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). libretexts.orglibretexts.org The reaction proceeds through the formation of a highly electrophilic trifluoroacetyl cation or a complex between the Lewis acid and TFAA, which then attacks the electron-rich aromatic ring of methyl benzoate. libretexts.orgnih.govyoutube.com The ester group (-COOCH₃) on methyl benzoate is a deactivating group and a meta-director, meaning the incoming trifluoroacetyl group will predominantly add to the 3-position of the benzene (B151609) ring.

The use of trifluoroacetic anhydride in the presence of Brønsted or Lewis acids like trifluoromethanesulfonic acid or boron trifluoride etherate has been shown to be an effective method for the acylation of various aromatic compounds. magtech.com.cnresearchgate.net While direct Friedel-Crafts acylation of methyl benzoate with TFAA is a plausible route, steric hindrance and the electron-withdrawing nature of the substituents can influence the reaction's efficiency. mdpi.com

Palladium-Catalyzed Cross-Coupling Strategies for Aryl Trifluoroacetyl Ketones

Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the synthesis of aryl ketones, offering milder conditions and broader functional group tolerance compared to traditional methods. oup.comresearchgate.net One such strategy involves the coupling of an aryl halide or triflate with a trifluoroacetyl source. For the synthesis of this compound, this could involve the palladium-catalyzed coupling of a methyl 3-halobenzoate (e.g., methyl 3-bromobenzoate or methyl 3-iodobenzoate) with a trifluoroacetylating reagent. nih.govmit.edu

A notable approach is the palladium-catalyzed cross-coupling reaction of aryl trifluoroacetates with organoboron compounds, which produces trifluoromethyl ketones. oup.com The catalytic cycle is proposed to involve the oxidative addition of the aryl trifluoroacetate (B77799) to a Pd(0) complex, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the desired ketone. oup.com Another strategy involves the palladium-catalyzed trifluoromethylation of aryl chlorides using reagents like TESCF₃ (triethylsilyl) and KF, which has been shown to be effective for a wide range of substrates, including those with ester functionalities. nih.govmit.edu These methods offer a direct route to aryl trifluoromethyl ketones under relatively mild conditions. oup.comnih.govmit.edu

Radical Trifluoroacetylation of Substituted Arenes

Radical trifluoroacetylation provides an alternative pathway for the synthesis of aryl trifluoromethyl ketones. princeton.edu These reactions often proceed under mild conditions, initiated by light (photoredox catalysis) or radical initiators. princeton.edursc.orgnih.gov The process typically involves the generation of a trifluoroacetyl radical (CF₃CO•) or a trifluoromethyl radical (CF₃•) which then attacks the aromatic ring. princeton.edursc.org

For instance, photoredox catalysis can be used to generate CF₃ radicals from sources like triflyl chloride, which can then add to arenes. princeton.edu Subsequent oxidation and deprotonation yield the trifluoromethylated arene. princeton.edu While this method primarily introduces a trifluoromethyl group, modifications can lead to the formation of trifluoroacetylated products. The direct C-H trifluoromethoxylation of arenes using photoredox catalysis has also been reported, offering another radical-based approach to functionalize aromatic rings. nih.govbeilstein-journals.orgnih.govresearchgate.netnih.gov These radical-based methods can offer complementary reactivity to traditional ionic reactions, sometimes providing access to products that are difficult to obtain otherwise. princeton.edu

Indirect Synthetic Routes via Functional Group Interconversion

Indirect routes to this compound involve the synthesis of a precursor molecule followed by a functional group transformation to generate the desired trifluoroacetyl group.

Oxidation of Fluorinated Alcohols or Alkenes Precursors

A common indirect route to trifluoromethyl ketones is the oxidation of the corresponding secondary α-trifluoromethyl alcohols. thieme-connect.comnih.gov For the synthesis of this compound, the precursor would be methyl 3-(1-hydroxy-2,2,2-trifluoroethyl)benzoate. This alcohol can be prepared by the nucleophilic addition of a trifluoromethyl group to methyl 3-formylbenzoate. The subsequent oxidation of the alcohol to the ketone can be achieved using various oxidizing agents. thieme-connect.comnih.gov For example, a methodology utilizing a catalytic amount of a nitroxide and potassium persulfate as the terminal oxidant has been shown to be effective for oxidizing α-trifluoromethyl alcohols to their corresponding ketones. thieme-connect.com The oxidation of 2,2,2-trifluoroethanol (B45653) itself to trifluoroacetic acid is a known transformation, highlighting the feasibility of oxidizing trifluoromethyl-containing alcohols. google.comwikipedia.org

Transformation of Carboxylic Acid Derivatives to Trifluoroacetyl Ketones

Another indirect synthetic strategy involves the transformation of carboxylic acid derivatives into trifluoromethyl ketones. researchgate.netresearchgate.net This can be achieved through various methods. One approach is the reaction of a carboxylic acid with a trifluoromethylating agent. organic-chemistry.org For instance, carboxylic acids can be converted to trifluoromethyl ketones through a cross-coupling reaction with acyloxyphosphonium ions generated in situ. researchgate.net

Derivatization from Pre-functionalized Benzoic Acid Esters

The synthesis of this compound can be efficiently achieved by modifying benzoic acid esters that already contain a functional group at the meta-position. This approach leverages existing molecular scaffolds to introduce the trifluoroacetyl group.

A prominent synthetic route begins with a pre-functionalized benzene derivative like m-toluic acid. The synthesis unfolds in a sequence of reactions, including acylation, chlorination, fluorination, and finally, esterification. One patented method starts with m-methylbenzoyl chloride, which undergoes side-chain chlorination followed by a fluorination reaction. google.com This creates the trifluoromethyl group precursor.

Another strategy involves the direct trifluoroacetylation of a substituted aromatic compound. For instance, a related synthesis of 3',5'-dichloro-2,2,2-trifluoroacetophenone (B156584) is achieved by reacting 3,5-dichlorobromobenzene with n-butyllithium and then with 1-(trifluoroacetyl)piperidine. google.com This highlights the principle of introducing a trifluoroacetyl group onto a pre-functionalized benzene ring. Applying this logic, a Friedel-Crafts acylation of methyl benzoate with a trifluoroacetylating agent could be a potential, though challenging, route due to the deactivating nature of the ester group.

A multi-step but effective industrial method starts from m-xylene (B151644). The process involves side-chain chlorination to produce 1,3-bis(trichloromethyl)benzene, which is then fluorinated. Subsequent controlled hydrolysis yields 3-(trifluoromethyl)benzoyl chloride, which can then be esterified to the final product. google.com This pathway underscores how a simple, pre-functionalized hydrocarbon can be systematically derivatized to the target ester.

Esterification Techniques for Methyl Benzoate Moiety Construction

The final step in many synthetic routes to this compound is the formation of the methyl ester. This is typically accomplished through the esterification of 3-(trifluoromethyl)benzoic acid.

The most common and well-established method for synthesizing this compound is the Fischer-Speier esterification of 3-(trifluoromethyl)benzoic acid. google.com This reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄). google.comyoutube.com The large excess of methanol helps to shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle. tcu.edu

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity. youtube.comyoutube.com A molecule of methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. rsc.org Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which then loses a proton to regenerate the acid catalyst and give the final product, this compound. youtube.comrsc.org Microwave-assisted organic synthesis (MAOS) has also been employed to accelerate Fischer esterification reactions, often leading to reduced reaction times and improved yields. usm.my

Reactant AReactant BCatalystConditionsProductReference
3-(trifluoromethyl)benzoic acidMethanol (excess)H₂SO₄ (catalytic)Reflux, 4-5 hoursThis compound google.comyoutube.com
4-Fluoro-3-nitrobenzoic acidEthanol (B145695) (excess)H₂SO₄ (catalytic)Microwave, 100°CEthyl 4-fluoro-3-nitrobenzoate usm.my

This table presents typical conditions for Fischer esterification, including an example with a related substituted benzoic acid to illustrate the general applicability of the method.

Transesterification is another viable, albeit less common, method for constructing the methyl benzoate moiety. This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. libretexts.org For example, if an ethyl or benzyl (B1604629) ester of 3-(trifluoroacetyl)benzoic acid were available, it could be converted to the desired methyl ester by refluxing with a large excess of methanol and a catalytic amount of acid or a suitable titanate catalyst. libretexts.orgresearchgate.net

Research on the transesterification of crude methyl benzoate to produce other esters, such as benzyl benzoate and butyl benzoate, has demonstrated the effectiveness of titanate catalysts. researchgate.net These processes can achieve high conversion rates without the formation of significant byproducts. researchgate.net This principle can be applied in reverse; reacting an alkyl 3-(trifluoroacetyl)benzoate with methanol would yield this compound. This approach is particularly useful for refining or modifying existing ester products.

Chemo-, Regio-, and Stereoselective Control in this compound Synthesis

Achieving high selectivity is crucial in organic synthesis to maximize the yield of the desired product and minimize purification efforts.

Chemoselectivity : In the esterification of 3-(trifluoroacetyl)benzoic acid, the primary challenge is the potential for side reactions. However, under typical Fischer esterification conditions, the carboxylic acid is significantly more reactive towards nucleophilic attack by methanol than the ketone of the trifluoroacetyl group. This inherent difference in reactivity allows for a high degree of chemoselectivity, favoring the formation of the ester.

Regioselectivity : The synthesis of this compound is, by definition, a regioselective process. The meta (or 3-position) substitution pattern is predetermined by the choice of starting material. Syntheses that begin with 3-(trifluoromethyl)benzoic acid or m-xylene inherently direct all subsequent reactions to this specific regioisomer. google.com Alternative synthetic strategies, such as the direct acylation of methyl benzoate, would present a significant regiochemical challenge, as Friedel-Crafts acylation of a meta-directing substrate would yield a mixture of isomers, further complicated by the deactivating nature of the ester group. Therefore, starting with a correctly substituted precursor is the most effective strategy for ensuring regiocontrol.

Stereoselectivity : The final product, this compound, is an achiral molecule as it does not possess any stereocenters. Therefore, considerations of stereoselectivity are not applicable to the final product itself. However, in hypothetical synthetic routes involving chiral intermediates or catalysts, stereocontrol could become a relevant factor. google.comnih.gov

Development of Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes that minimize waste and avoid hazardous substances.

A key area of green chemistry is the replacement of corrosive and polluting homogeneous catalysts, like sulfuric acid, with recyclable heterogeneous catalysts. evergreensinochem.commdpi.com Solid acid catalysts are particularly promising for esterification reactions.

Recent studies have shown that iron-supported zirconium/titanium solid acid catalysts are effective for the synthesis of various methyl benzoates. mdpi.com These catalysts are heterogeneous, allowing for easy separation from the reaction mixture and potential for reuse, which reduces waste and cost. mdpi.commdpi.com In one study, a series of iron/zirconium/titanium catalysts were synthesized and tested for the esterification of substituted benzoic acids, with a catalyst having a specific Zr to Ti molar ratio showing the highest activity. mdpi.comresearchgate.net

CatalystSupportKey FeatureApplicationReference
Zr/Ti Solid AcidIronRecyclable, carrier-freeEsterification of benzoic acids mdpi.commdpi.com
Montmorillonite K10ClayPhosphoric acid activatedSolvent-free esterification ijstr.org
Pentafluorophenylammonium triflate (PFPAT)-Metal-free, recyclableGeneral acid catalysis in water researchgate.net

Another green approach involves the use of modified clays (B1170129) as solid acid catalysts. Montmorillonite K10 clay activated with orthophosphoric acid has been successfully used for the solvent-free esterification of substituted benzoic acids with various alcohols, providing high yields. ijstr.org The absence of a solvent reduces the environmental impact of the process significantly. Furthermore, metal-free catalysts, such as pentafluorophenylammonium triflate (PFPAT), have been developed as efficient and reusable catalysts for various organic transformations, often in green solvents like water. researchgate.net The application of such catalysts to the synthesis of this compound could represent a significant advancement in its environmentally friendly production.

Solvent-Free or Environmentally Benign Solvent Systems

The development of environmentally conscious synthetic routes is a primary focus in modern chemistry. For a target molecule like this compound, several green chemistry principles could be applied to minimize environmental impact, particularly concerning solvent use.

One plausible approach is the use of heterogeneous catalysts in solvent-free conditions or in green solvents like water or supercritical fluids. researchgate.netresearchgate.net For instance, the Friedel-Crafts acylation, a key reaction for forming the aryl ketone structure, traditionally uses stoichiometric amounts of Lewis acids like aluminum chloride, which generate significant waste. numberanalytics.comlibretexts.org Modern approaches, however, utilize reusable solid acid catalysts. chemimpex.commdpi.com Research on the synthesis of various methyl benzoates has demonstrated the efficacy of solid acids like sulfated zirconia or supported zirconium/titanium catalysts, which can be easily recovered and reused, thus reducing waste. chemimpex.commdpi.com

Another green technique applicable to the formation of the trifluoromethyl ketone moiety is the use of ultrasound irradiation. nih.govacs.org Studies on Friedel-Crafts acylation have shown that ultrasound can accelerate reaction rates, often at ambient temperature and pressure, which reduces energy consumption and can lead to cleaner reactions with higher yields. nih.govacs.org

For the esterification of the presumed precursor, 3-(trifluoroacetyl)benzoic acid, with methanol, green methods would also be preferable. While classic Fischer esterification uses strong mineral acids like sulfuric acid, greener alternatives include the use of solid acid catalysts or enzymatic catalysis. mdpi.comuomustansiriyah.edu.iq

Hypothetical green synthesis pathways for this compound are summarized below, though it must be stressed that these have not been experimentally verified for this specific compound.

Table 1: Potential Green Synthetic Approaches

Reaction Step Potential Green Method Rationale
Trifluoroacetylation Solid Acid Catalyzed Friedel-Crafts Acylation Reusable catalyst minimizes waste compared to traditional Lewis acids. chemimpex.commdpi.com
Ultrasound-Assisted Synthesis Reduces energy consumption and reaction time. nih.govacs.org
Esterification Solid Acid Catalyzed Esterification Avoids corrosive and difficult-to-recycle mineral acids. mdpi.com

Process Optimization and Scalability Considerations for Industrial Production

Scaling a synthetic process from the laboratory to an industrial scale introduces a host of challenges that must be addressed through careful process optimization. For the production of this compound, key considerations would include reaction conditions, catalyst selection and recovery, and reactor design.

Optimization of a potential Friedel-Crafts acylation step would involve a systematic study of parameters such as temperature, pressure, and reactant ratios. numberanalytics.com Response Surface Methodology (RSM) is a powerful statistical tool used to optimize such multi-variable processes, minimizing the number of experiments needed to find the optimal conditions for yield and purity. nih.govnih.gov The choice of catalyst is paramount for industrial applications. An ideal catalyst would be highly active, selective, robust, and easily separable from the reaction mixture for regeneration and reuse, which is critical for cost-effectiveness and waste reduction. chemimpex.commdpi.com

For large-scale production, continuous flow reactors are often favored over batch reactors. numberanalytics.com Continuous processes can offer better control over reaction parameters, improved safety for highly exothermic reactions, and greater throughput. Microreactors, in particular, provide excellent heat and mass transfer, which can lead to higher yields and purities. google.com

The purification of the final product is another critical scale-up consideration. Distillation, crystallization, and chromatography are common methods, and the choice would depend on the physical properties of this compound and its impurities. In an industrial setting, minimizing purification steps is crucial for economic viability. For example, a patent for producing methyl benzoate describes a process involving oxidative treatment of by-products followed by fractional distillation to achieve high purity. nih.gov

Table 2: Key Parameters for Industrial Process Optimization

Parameter Objective Potential Strategy
Catalyst High activity, selectivity, and reusability Screening of heterogeneous solid acid catalysts; development of robust catalyst formulations. chemimpex.commdpi.com
Reaction Conditions Maximize yield and minimize by-products Optimization of temperature, pressure, and stoichiometry using Response Surface Methodology (RSM). nih.govnih.gov
Reactor Type Enhance safety, control, and throughput Transition from batch to continuous flow or microreactor systems. numberanalytics.comgoogle.com
Downstream Processing Cost-effective purification Development of efficient distillation or crystallization protocols to achieve desired purity. nih.gov

| Solvent/Catalyst Recovery | Minimize cost and environmental impact | Implementing a recycling loop for solvents and catalysts within the process. numberanalytics.com |

Advanced Studies on Reactivity and Mechanistic Pathways of Methyl 3 Trifluoroacetyl Benzoate

Nucleophilic Additions and Condensation Reactions at the Trifluoroacetyl Carbonyl

The carbonyl carbon of the trifluoroacetyl group is exceptionally electrophilic due to the potent inductive effect of the adjacent trifluoromethyl (-CF3) group. This renders it highly susceptible to attack by a wide array of nucleophiles. Reactions at this site are typically fast and efficient, often proceeding with high selectivity over the less reactive ester carbonyl.

The reaction of Methyl 3-(trifluoroacetyl)benzoate with carbon-based nucleophiles provides a powerful method for forming new carbon-carbon bonds.

Organometallic Reagents: Grignard reagents (RMgX) are strong nucleophiles that readily add to ketones to form tertiary alcohols. sigmaaldrich.com In the case of this compound, a Grignard reagent will preferentially attack the highly electrophilic trifluoroacetyl carbonyl over the ester carbonyl. udel.edumnstate.edu The initial product is a magnesium alkoxide, which upon acidic workup yields a tertiary trifluoromethylcarbinol. rsc.org While esters can also react with two equivalents of a Grignard reagent, the ketone's enhanced reactivity allows for selective addition under controlled conditions.

Ylides: The Wittig reaction provides a cornerstone method for converting ketones into alkenes. wikipedia.orglibretexts.org It involves the reaction of a phosphorus ylide (a Wittig reagent) with a carbonyl compound. libretexts.org The trifluoroacetyl ketone of this compound is an excellent substrate for this transformation, while the ester group remains unaffected. masterorganicchemistry.com The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to yield an alkene and triphenylphosphine (B44618) oxide. wikipedia.orglibretexts.org The stereochemical outcome of the reaction depends on the nature of the ylide; stabilized ylides typically yield (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. wikipedia.orgorganic-chemistry.org

Table 1: Reactions with Carbon-Based Nucleophiles

Nucleophile TypeReagent ExampleReaction TypeProduct Structure
OrganometallicMethylmagnesium Bromide (CH₃MgBr)Grignard ReactionMethyl 3-(2-hydroxy-1,1,1-trifluoropropan-2-yl)benzoate
Phosphorus YlideMethylenetriphenylphosphorane (Ph₃P=CH₂)Wittig ReactionMethyl 3-(1,1,1-trifluoroprop-2-en-2-yl)benzoate

The selective reduction of one of the two carbonyl groups in this compound can be achieved by carefully choosing the hydride reagent.

Selective Ketone Reduction: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that chemoselectively reduces ketones and aldehydes in the presence of less reactive functional groups like esters. rsc.orgnih.gov Therefore, treatment of this compound with NaBH₄ in a protic solvent like methanol (B129727) or ethanol (B145695) will reduce the trifluoroacetyl ketone to a secondary alcohol, leaving the methyl ester group intact. harvard.edu

Non-Selective Reduction: Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent. harvard.edu It will readily reduce both the ketone and the ester functionality. The reaction with LiAlH₄ would first reduce the ketone and then the ester, ultimately yielding 3-(1-hydroxy-2,2,2-trifluoroethyl)benzyl alcohol after an aqueous workup.

Catalytic Hydrogenation: This method can also be employed for reduction. Depending on the catalyst and reaction conditions, different outcomes are possible. Catalytic hydrogenation can reduce esters to alcohols. mdpi.comresearchgate.netresearchgate.net Specific manganese-based catalysts have been developed for the hydrogenation of methyl benzoate (B1203000) to benzaldehyde. mdpi.comgoogle.com Applying such catalytic systems could potentially lead to the reduction of either or both carbonyl groups.

Table 2: Hydride Reduction of this compound

ReagentRelative ReactivityFunctional Group ReducedMajor Product
Sodium Borohydride (NaBH₄)MildKetone onlyMethyl 3-(1-hydroxy-2,2,2-trifluoroethyl)benzoate
Lithium Aluminum Hydride (LiAlH₄)StrongKetone and Ester3-(1-Hydroxy-2,2,2-trifluoroethyl)benzyl alcohol

The electrophilic trifluoroacetyl carbonyl readily undergoes condensation reactions with various heteroatom nucleophiles.

Amines: Primary amines react with the ketone to form imines (Schiff bases), while secondary amines yield enamines.

Thiols: In the presence of an acid catalyst, thiols react with the ketone to form thioacetals, which are useful protecting groups and synthetic intermediates.

Alcohols: The reaction with alcohols leads to the formation of hemiacetals and acetals, which will be discussed in the subsequent section.

Hydrazines: Hydrazine (B178648) and its derivatives, such as substituted hydrazines, condense with the ketone to form hydrazones. researchgate.net The trifluoroacetyl group can be used to facilitate the synthesis of various N'-alkyl hydrazides. scholaris.cagoogle.com

Table 3: Condensation Reactions with Heteroatom Nucleophiles

NucleophileProduct Class
Primary Amine (R-NH₂)Imine
Thiol (R-SH)Thioacetal
Hydrazine (H₂N-NH₂)Hydrazone

In the presence of an acid catalyst, alcohols add to the trifluoroacetyl carbonyl group in a reversible reaction. youtube.commasterorganicchemistry.com The initial addition product is a hemiacetal. masterorganicchemistry.com Hemiacetals are often unstable intermediates that can react with a second molecule of the alcohol to form a stable acetal (B89532). youtube.comnih.gov The equilibrium for acetal formation is typically driven to completion by removing the water formed during the reaction. youtube.com The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, facilitating both the initial nucleophilic attack and the subsequent dehydration step to form the acetal.

The general mechanism involves:

Protonation of the carbonyl oxygen by the acid catalyst to activate the ketone. youtube.com

Nucleophilic attack by the alcohol on the carbonyl carbon to form a tetrahedral intermediate. youtube.com

Deprotonation to give the neutral hemiacetal.

Protonation of the hemiacetal's hydroxyl group, converting it into a good leaving group (water). youtube.com

Loss of water to form a resonance-stabilized oxocarbenium ion.

Attack by a second alcohol molecule on the oxocarbenium ion.

Deprotonation to yield the final acetal product.

Aromatic Functionalization and Substitution Reactions on the Benzoate Ring

The substituents on the aromatic ring of this compound dictate its reactivity towards electrophilic attack.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. grabmyessay.com The outcome of such reactions is governed by the electronic properties of the substituents already present on the ring. libretexts.org Substituents are classified as either activating (electron-donating) or deactivating (electron-withdrawing), and they direct incoming electrophiles to specific positions (ortho, para, or meta). libretexts.orgwikipedia.org

In this compound, the ring bears two substituents:

-COOCH₃ (methoxycarbonyl group): This is an electron-withdrawing group (EWG) due to the polarization of the carbonyl bond.

-COCF₃ (trifluoroacetyl group): This is a very strong electron-withdrawing group due to the combined inductive effects of the carbonyl oxygen and the three fluorine atoms.

Both groups are deactivating, meaning they withdraw electron density from the benzene (B151609) ring, making it less nucleophilic and thus less reactive towards electrophiles than benzene itself. wikipedia.org Furthermore, both are classified as meta-directors. youtube.comscribd.com When an EAS reaction such as nitration, halogenation, or Friedel-Crafts acylation is performed on this substrate, the incoming electrophile will be directed to the positions meta to both groups. The available positions are C-5. The strong deactivation of the ring means that harsh reaction conditions may be required to achieve substitution.

Table 4: Electrophilic Aromatic Substitution on this compound

ReactionReagentsElectrophilePredicted Major Product
NitrationHNO₃/H₂SO₄NO₂⁺ (Nitronium ion)Methyl 5-nitro-3-(trifluoroacetyl)benzoate
BrominationBr₂/FeBr₃Br⁺Methyl 5-bromo-3-(trifluoroacetyl)benzoate
AcylationCH₃COCl/AlCl₃CH₃CO⁺ (Acylium ion)Methyl 5-acetyl-3-(trifluoroacetyl)benzoate

Nucleophilic Aromatic Substitution: Activated Systems

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction wherein a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic aromatic substitution, SNAr is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. wikipedia.org These groups render the typically electron-rich aromatic ring electrophilic and susceptible to attack by a nucleophile. wikipedia.orgmasterorganicchemistry.com

The reaction generally proceeds via a two-step addition-elimination mechanism. The first, and typically rate-determining, step is the nucleophilic attack on the carbon atom bearing the leaving group. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org

The trifluoroacetyl group (-COCF₃) is a powerful electron-withdrawing substituent due to the combined inductive effects of the carbonyl group and the three fluorine atoms. When positioned on a benzene ring, it strongly deactivates the ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution. For SNAr to occur, a suitable leaving group, such as a halide, must be present on the ring, typically positioned ortho or para to the activating group. libretexts.org In this compound, while the trifluoroacetyl group serves as a potent activator, the molecule itself lacks a conventional leaving group on the aromatic ring.

However, if a derivative, such as Methyl 4-chloro-3-(trifluoroacetyl)benzoate, were considered, the trifluoroacetyl group at the meta-position relative to the chloro leaving group would provide activation. The reactivity would be further enhanced if the activating group were positioned ortho or para to the leaving group, as this allows for the negative charge of the Meisenheimer intermediate to be delocalized onto the oxygen atom of the trifluoroacetyl group through resonance.

Table 1: Influence of Electron-Withdrawing Group Position on SNAr Reactivity

Position of EWG Relative to Leaving GroupResonance Stabilization of IntermediatePredicted Reaction Rate
OrthoHigh (Charge delocalized onto EWG)Fast
ParaHigh (Charge delocalized onto EWG)Fast
MetaLow (Inductive stabilization only)Slow

Directed Metalation Strategies for Ortho-Functionalization

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org The method relies on the use of a "directed metalation group" (DMG), which is a functional group containing a heteroatom that can coordinate to an organolithium reagent (e.g., n-BuLi, s-BuLi). wikipedia.orgbaranlab.org This coordination brings the base into proximity with a specific ortho-proton, facilitating its abstraction to form a thermodynamically stable ortho-lithiated species. This intermediate can then be quenched with various electrophiles to introduce a new substituent exclusively at the ortho position. wikipedia.org

In the case of this compound, two potential, albeit weak, directing groups are present: the carbonyl of the trifluoroacetyl group and the carbonyl of the methyl ester. Carbonyl groups are generally considered poor DMGs because they are highly electrophilic and prone to direct nucleophilic attack by the organolithium reagent. This competing reaction often leads to the formation of tertiary alcohols rather than the desired ortho-metalation. baranlab.org

The extreme electrophilicity of the trifluoroacetyl ketone, in particular, makes it a challenging substrate for DoM. The organolithium base is highly likely to add to the ketone carbonyl. While the ester is less reactive, it can still be attacked. Therefore, successful ortho-metalation would require carefully controlled conditions, such as the use of sterically hindered bases or very low temperatures, to favor proton abstraction over nucleophilic addition. The hierarchy of directing group ability generally places amides and carbamates as much stronger DMGs than ketones or esters. uwindsor.canih.gov

Transformations Involving the Methyl Ester Group

Hydrolysis and Saponification

The methyl ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 3-(trifluoroacetyl)benzoic acid. This transformation can be achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis involves the protonation of the ester's carbonyl oxygen, which increases its electrophilicity. A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of methanol yield the carboxylic acid.

Base-catalyzed hydrolysis , or saponification, is an irreversible process that proceeds via the nucleophilic attack of a hydroxide (B78521) ion (e.g., from NaOH or KOH) on the ester carbonyl. This forms a tetrahedral intermediate which then collapses to expel the methoxide (B1231860) ion. The methoxide, being a strong base, deprotonates the newly formed carboxylic acid to yield a carboxylate salt. A final acidic workup step is required to protonate the salt and isolate the carboxylic acid product. libretexts.org

The reaction is as follows:

Reactants: this compound, H₂O, and a catalyst (H⁺ or OH⁻)

Product: 3-(Trifluoroacetyl)benzoic acid and Methanol

Transesterification Reactions

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. For this compound, this involves reacting it with a different alcohol (R'-OH) in the presence of an acid or base catalyst. This reaction is an equilibrium process, and the equilibrium can be shifted toward the desired product by using a large excess of the new alcohol or by removing the methanol byproduct as it forms.

For example, reacting this compound with ethanol would produce Ethyl 3-(trifluoroacetyl)benzoate. This reaction allows for the synthesis of a variety of esters from a single precursor.

Table 2: Representative Transesterification Reactions

Reagent Alcohol (R'-OH)CatalystProduct
EthanolH₂SO₄ (catalytic)Ethyl 3-(trifluoroacetyl)benzoate
IsopropanolNaOiPr (catalytic)Isopropyl 3-(trifluoroacetyl)benzoate
Benzyl (B1604629) AlcoholTi(OiPr)₄Benzyl 3-(trifluoroacetyl)benzoate

Rearrangement Reactions and Fragmentations Induced by the Trifluoroacetyl Group

The trifluoroacetyl group significantly influences the molecule's behavior in certain reactions, leading to specific rearrangements and characteristic fragmentation patterns, particularly in mass spectrometry.

While complex skeletal rearrangements of the intact molecule are not commonly reported under typical synthetic conditions, the trifluoroacetyl moiety makes the molecule susceptible to specific transformations. For instance, reactions involving arynes can lead to C-C bond cleavage or [2+2] cycloaddition products, depending on the substitution pattern of the trifluoromethyl ketone. rsc.org

In the context of mass spectrometry (electron ionization, EI-MS), the trifluoroacetyl group directs fragmentation through several predictable pathways. The high electronegativity of the fluorine atoms and the stability of the resulting fragments play a key role.

Alpha-Cleavage (α-Cleavage): This is a common fragmentation pathway for ketones. It involves the cleavage of the bond between the carbonyl carbon and the adjacent aromatic ring or the bond to the CF₃ group. Cleavage of the Ar-CO bond would lead to a [CF₃CO]⁺ ion (m/z 69) and a benzoyl cation radical. More favorably, cleavage of the CO-CF₃ bond can occur.

McLafferty Rearrangement: This rearrangement is possible for ketones with a gamma-hydrogen available for abstraction. In this compound, a classic McLafferty rearrangement is not possible due to the lack of an appropriate alkyl chain on the ketone. However, analogous hydrogen rearrangement processes can occur, leading to characteristic fragment ions in related molecules. researchgate.netnih.gov

Studies on trifluoroacetylated derivatives of various compounds show that fragmentation is often initiated by cleavage alpha to the carbonyl group, leading to the formation of stable imine or benzyl cations in those specific systems. researchgate.netresearchgate.net For an aryl trifluoromethyl ketone, the primary fragmentation would involve the loss of the CF₃ radical or the COCF₃ group.

Advanced Mechanistic Investigations

Advanced mechanistic studies provide deeper insight into the reaction pathways governing the transformations of this compound.

The mechanism of nucleophilic aromatic substitution on an activated aryl system is well-established and proceeds through the formation of the anionic Meisenheimer complex. libretexts.org The stability of this intermediate is crucial. For a substrate with a leaving group ortho or para to the trifluoroacetyl group, resonance structures can be drawn that place the negative charge directly on the carbonyl oxygen, providing significant stabilization and accelerating the reaction.

For ester transformations , the mechanism universally involves a tetrahedral intermediate. In base-catalyzed saponification, the reaction is effectively irreversible because the final step is an acid-base reaction between the carboxylic acid product and the alkoxide leaving group, driving the equilibrium to completion. acs.org

Mechanistic investigations into the fragmentation of trifluoroacetyl-containing compounds often utilize techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.gov These studies reveal that fragmentation pathways are dominated by the formation of the most stable radical cations. For example, the decomposition of a hydrogen-rearranged distonic molecular radical cation has been shown to be a key pathway in the fragmentation of some trifluoroacetylated amines. nih.gov Computational studies, such as Density Functional Theory (DFT), can be employed to model the transition states and intermediates involved in these fragmentation and rearrangement processes, elucidating the energetics of competing pathways. rsc.org

Kinetic and Thermodynamic Studies of Reaction Pathways

Direct kinetic and thermodynamic data for reactions involving this compound are not readily found in published literature. However, the reactivity of this compound will be dictated by the two primary functional groups: the methyl ester and the trifluoroacetyl ketone.

The trifluoroacetyl group is a powerful deactivating group, making the aromatic ring significantly electron-deficient. This deactivation profoundly affects the rates of electrophilic aromatic substitution reactions, rendering them much slower compared to unsubstituted methyl benzoate. Conversely, the electron-deficient nature of the aromatic ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present on the ring.

The hydrolysis of the methyl ester group is another key reaction pathway. The rate of hydrolysis, particularly under basic conditions, is expected to be significantly faster than that of methyl benzoate. This is due to the strong electron-withdrawing effect of the meta-trifluoroacetyl group, which increases the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxide ions.

A comparative look at the hydrolysis rates of substituted methyl benzoates can provide an estimation of this effect. For instance, studies on the hydrolysis of various ring-substituted methyl benzoates have demonstrated a clear correlation between the electron-withdrawing nature of the substituent and the rate of hydrolysis. While no specific data exists for the trifluoroacetyl group, its Hammett substituent constant (σ) would be strongly positive, indicating a significant rate enhancement for nucleophilic reactions at the ester.

Table 1: Estimated Relative Hydrolysis Rates of Substituted Methyl Benzoates

Substituent (at meta-position)Hammett Constant (σ_meta)Estimated Relative Hydrolysis Rate
-H0.001
-NO₂+0.71Significantly Faster
-COCF₃ ~+0.55 (estimated) Faster
-OCH₃+0.12Slightly Faster

This table presents estimated trends based on established physical organic chemistry principles. Actual experimental data for this compound is not available.

Thermodynamically, reactions that lead to the relief of the electronic strain caused by the two electron-withdrawing groups would be favored. For example, the addition of a nucleophile to the trifluoroacetyl carbonyl is expected to be a highly favorable process.

Isolation and Characterization of Reaction Intermediates (e.g., Tetrahedral Intermediates, Meisenheimer Complexes)

The study of reaction intermediates provides crucial insights into reaction mechanisms. For this compound, two main types of intermediates can be postulated in its reactions: tetrahedral intermediates and Meisenheimer complexes.

Tetrahedral Intermediates: These are expected to form during nucleophilic acyl substitution reactions at both the ester and the ketone carbonyl groups. For instance, during the hydrolysis of the ester, the attack of a hydroxide ion on the ester carbonyl carbon would form a transient tetrahedral intermediate. Similarly, a nucleophile attacking the trifluoroacetyl carbonyl carbon would also generate a tetrahedral intermediate. The high electrophilicity of the trifluoroacetyl carbonyl, due to the three fluorine atoms, would make the corresponding tetrahedral intermediate relatively more stable and potentially isolable or characterizable under specific conditions (e.g., low temperatures, aprotic solvents).

Meisenheimer Complexes: In the context of nucleophilic aromatic substitution (SNAr), if a leaving group were present on the aromatic ring, the attack of a nucleophile would proceed through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Given the presence of two strong electron-withdrawing groups (ester and trifluoroacetyl), the aromatic ring of this compound is highly activated towards the formation of such complexes. Even without a leaving group, strong nucleophiles might form transient Meisenheimer-type adducts. The characterization of these complexes is typically performed using spectroscopic techniques like NMR and UV-Vis, which can reveal the charge delocalization within the aromatic ring.

While no specific studies detailing the isolation of these intermediates for this compound have been found, the general principles of physical organic chemistry strongly support their existence in the corresponding reaction pathways.

Role of Specific Catalysts and Reaction Conditions in Divergent Pathways

The reactivity of a multifunctional compound like this compound can be directed towards different pathways by carefully selecting catalysts and reaction conditions.

Acid Catalysis: In the presence of a strong acid, the primary catalytic effect would be the protonation of the carbonyl oxygens of both the ester and the ketone groups. This would further increase their electrophilicity. For example, acid-catalyzed hydrolysis of the ester would be facilitated. However, the trifluoroacetyl group might also undergo hydration or form a hemiketal in the presence of an alcohol under acidic conditions. The choice of a specific acid catalyst, such as a Lewis acid versus a Brønsted acid, could potentially lead to different outcomes by selectively activating one of the carbonyl groups.

Base Catalysis: Base catalysis would primarily involve the deprotonation of a nucleophile, increasing its reactivity, or direct attack of the base itself. In the case of hydrolysis, a base like hydroxide ion would directly attack the ester carbonyl. Stronger bases could potentially lead to other reactions, such as enolate formation at the carbon alpha to the trifluoroacetyl group, although this is less likely due to the absence of alpha-protons.

Metal Catalysis: Transition metal catalysts could play a significant role in directing the reactivity. For instance, a Lewis acidic metal catalyst could coordinate to one of the carbonyl oxygens, activating it towards nucleophilic attack. The choice of metal and ligands could offer selectivity between the ester and the ketone. For example, a recent study on the synthesis of various methyl benzoates utilized a Zr/Ti solid acid catalyst for the esterification of the corresponding benzoic acids. While this was for the synthesis of the compound, similar Lewis acidic catalysts could be employed to catalyze its reactions.

Table 2: Potential Divergent Pathways under Different Catalytic Conditions

Catalyst/ConditionPotential Primary Reaction PathwayExpected Major Product
H₂O / H⁺Acid-catalyzed hydrolysis of the ester3-(Trifluoroacetyl)benzoic acid
H₂O / OH⁻Base-catalyzed hydrolysis of the ester3-(Trifluoroacetyl)benzoate
R-OH / H⁺Acid-catalyzed transesterification3-(Trifluoroacetyl)benzoate (with R-group from alcohol)
NaBH₄Reduction of the ketoneMethyl 3-(1-hydroxy-2,2,2-trifluoroethyl)benzoate
Strong Nucleophile (e.g., Grignard)Nucleophilic addition to the ketoneTertiary alcohol at the trifluoroacetyl position

It is important to reiterate that the information presented here is largely based on established chemical principles and extrapolations from related compounds, due to the limited availability of specific research data for this compound.

Catalytic Applications and Transformations Involving Methyl 3 Trifluoroacetyl Benzoate

Transition Metal-Catalyzed Processes

Transition metal catalysis offers a powerful toolkit for the functionalization of aromatic compounds. However, specific examples involving Methyl 3-(trifluoroacetyl)benzoate are not found in the current body of scientific literature.

Cross-Coupling Reactions (e.g., Palladium-Catalyzed)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, are fundamental methods for forming carbon-carbon bonds. nih.gov These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. While the aromatic ring of this compound could theoretically be functionalized if a suitable leaving group (like a bromine, iodine, or triflate) were present on the ring, no studies demonstrating such a transformation have been published. Research in this area has focused on a wide array of aryl electrophiles, but has not included this specific compound. nih.govnih.govcapes.gov.br

Asymmetric Hydrogenation or Reduction

The trifluoroacetyl group is a prochiral ketone, making it a potential substrate for asymmetric hydrogenation or reduction to produce a chiral alcohol. This is a highly valuable transformation in medicinal chemistry. Numerous catalysts, both metal-based and organocatalytic, are known to reduce ketones with high enantioselectivity. rsc.org Ruthenium and Rhodium complexes with chiral ligands are particularly effective for the hydrogenation of ketones. google.comnih.gov For instance, the asymmetric hydrogenation of 1,1,1-trifluoroacetone (B105887) has been studied in detail. google.com However, a literature search reveals no specific studies or data on the asymmetric hydrogenation or reduction of the keto group in this compound.

C-H Activation and Functionalization

Direct C-H activation is a modern and efficient strategy for modifying organic molecules. This approach avoids the pre-installation of functional groups. Palladium-catalyzed C-H arylation, for example, is a powerful tool for creating biaryl structures. While there are methods for the C-H functionalization of various aromatic compounds, research specifically applying these techniques to this compound has not been reported.

Organocatalysis and Enzyme-Catalyzed Reactions

Non-metallic catalytic systems, including small organic molecules (organocatalysts) and enzymes, provide green and highly selective alternatives to metal catalysis.

Stereoselective Transformations (e.g., Aldol, Mannich, Michael)

The trifluoroacetyl group, with its electron-withdrawing nature, could potentially act as an electrophile in reactions like the aldol, Mannich, or Michael additions. Organocatalysts are well-known to promote these reactions stereoselectively. Despite the theoretical potential, there are no published examples of this compound participating as a substrate in these transformations.

Biocatalytic Approaches to Derivatization

Biocatalysis uses enzymes or whole organisms to perform chemical transformations, often with exceptional chemo-, regio-, and stereoselectivity under mild conditions. The asymmetric reduction of ketones is a classic application of biocatalysis, with enzymes like dehydrogenases from various sources (e.g., Daucus carota, baker's yeast) being commonly used. scirp.orgresearchgate.net These biocatalysts have been successfully applied to a wide range of heteroaryl and prochiral ketones. scirp.org While one could hypothesize the application of such systems to reduce the ketone in this compound, no specific experimental data or research findings have been published to confirm this.

No Specific Catalytic Applications Found for this compound

Despite a comprehensive search of available scientific literature, no specific catalytic applications have been identified for the chemical compound This compound in the areas of photoredox and electrochemical catalysis, decarboxylative trifluoromethylation, visible-light mediated transformations, or multi-component and cascade reactions.

General searches on the topics of photoredox catalysis, decarboxylative trifluoromethylation, and multi-component reactions reveal a broad landscape of chemical transformations. These fields are areas of active research, with numerous publications detailing the use of various substrates and catalysts. For instance, photoredox catalysis is a well-established method for initiating a wide range of organic reactions. Similarly, decarboxylative trifluoromethylation is a known strategy for the introduction of trifluoromethyl groups into molecules, often employing photoredox or other catalytic systems. organic-chemistry.orgnih.gov Multi-component reactions, which involve the combination of three or more reactants in a single step, are a powerful tool for the efficient synthesis of complex molecules.

However, within the extensive body of literature covering these advanced catalytic methods, there is a conspicuous absence of any mention of this compound as a substrate, catalyst, or key intermediate in the specific transformations outlined in the requested article structure. The performed searches, which included targeted queries for the compound in conjunction with the specified reaction types, did not yield any relevant results that would allow for the generation of a scientifically accurate and informative article focused solely on this compound's involvement in these catalytic processes.

Therefore, it is concluded that the information required to fulfill the request for an article on the "" with the specified outline is not available in the public domain at this time.

Applications of Methyl 3 Trifluoroacetyl Benzoate As a Versatile Synthetic Building Block

Precursor for Complex Fluorinated Organic Molecules

The structure of methyl 3-(trifluoroacetyl)benzoate, which contains a β-keto ester moiety (masked by the aromatic system), makes it an ideal precursor for a variety of intricate fluorinated organic molecules. This arrangement of functional groups is fundamental to the construction of diverse molecular skeletons.

The synthesis of fluorinated heterocycles is of significant interest due to their prevalence in medicinal chemistry and crop protection. researchgate.netmdpi.com this compound is a prime candidate for creating these structures.

Pyrazoles: The formation of pyrazoles often relies on the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative, a classic method known as the Knorr pyrazole (B372694) synthesis. nih.govsemanticscholar.org The trifluoroacetyl group and the adjacent ester group in this compound can act as a 1,3-dicarbonyl equivalent. Reaction with hydrazine or its substituted derivatives would be expected to cyclize and form a trifluoromethyl-substituted pyrazole ring. This approach is a common strategy for accessing trifluoromethylpyrazoles, which are found in numerous pharmaceuticals and fungicides. researchgate.netnih.gov

Quinolines: Fluorinated quinolines are another important class of heterocycles with applications ranging from pharmaceuticals to materials. researchgate.netsemanticscholar.org The synthesis of quinolines can be achieved through methods like the Friedländer synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. While this compound does not directly fit this reaction, its structural motifs are valuable in other quinoline (B57606) syntheses. For instance, derivatives of the compound could be elaborated into precursors suitable for cyclization into the quinoline core, embedding the trifluoromethyl-substituted phenyl ring into the final structure.

The utility of this compound extends beyond heterocycles to the assembly of various fluorinated scaffolds.

Aromatic Scaffolds: The compound can be used in cross-coupling reactions to build more complex aromatic systems. The ester and ketone functionalities can be modified to introduce other groups or to participate in cyclization reactions, leading to the formation of polycyclic aromatic structures containing a trifluoromethyl group. The development of such fluorine-containing building blocks is crucial for creating novel materials and biologically active molecules. colorado.edu For example, Pd-catalyzed cross-benzannulation reactions using β-CF3-enynes have been shown to be effective for the rapid construction of fluorinated aromatic rings from acyclic precursors. colorado.edu

Aliphatic Scaffolds: While the core is aromatic, the functional groups of this compound allow for the attachment and construction of aliphatic side chains and rings. The ketone can be reduced to an alcohol, which can then undergo further reactions. The ester can be hydrolyzed to a carboxylic acid or reduced to an alcohol, providing handles for further synthetic transformations to build complex aliphatic structures.

Role in the Introduction of Trifluoromethyl and Trifluoroacetyl Moieties

The trifluoromethyl (CF3) group is a critical substituent in modern drug design, known for its ability to enhance properties like metabolic stability, lipophilicity, and binding affinity. This compound serves as a valuable reagent for introducing both the trifluoromethyl and the larger trifluoroacetyl groups into organic molecules.

Recent advancements have focused on the generation of trifluoromethyl radicals (•CF3) from inexpensive and readily available sources. Trifluoroacetic acid (TFA) and its derivatives, such as trifluoroacetic anhydride (B1165640) (TFAA), have emerged as prominent precursors for •CF3 radicals under photocatalytic or electrochemical conditions. nih.govsemanticscholar.orgresearchgate.netacs.org These methods often involve a single-electron transfer (SET) process that leads to decarboxylation and the release of the •CF3 radical. nih.govresearchgate.net

Although direct studies on this compound for this purpose are not widely documented, the core trifluoroacetyl group is the key reactive moiety. It is plausible that, under similar photoredox or electrochemical conditions, the compound could undergo cleavage of the bond between the carbonyl group and the trifluoromethyl group to generate a •CF3 radical. This radical can then be trapped by various substrates, such as alkenes or (hetero)arenes, to form new carbon-CF3 bonds. researchgate.netcolorado.edu The use of stable and easily handled reagents like Langlois' sulfinate (NaSO2CF3) for electrochemical CF3 radical generation highlights the ongoing interest in accessible trifluoromethylation methods. colorado.edu

Table 1: Comparison of Methods for Generating Trifluoromethyl Radicals

Precursor SourceMethodConditionsAdvantages
Trifluoroacetic Anhydride (TFAA)PhotocatalysisVisible light, photoredox catalyst (e.g., Ir(ppy)₃), redox auxiliaryReadily available precursor, mild conditions. nih.govacs.org
Trifluoroacetic Acid (TFA)ElectrophotochemistryCatalyst- and oxidant-free, light irradiationInexpensive source, sustainable, high chemoselectivity. semanticscholar.org
Sodium Trifluoromethanesulfinate (Langlois' Reagent)ElectrochemistryUndivided cell, graphite/nickel electrodesStable and low-cost reagent, mild conditions. colorado.edu
This compoundPotential (Inferred)Photocatalytic or ElectrochemicalStable, solid precursor; introduces additional functionality.

Trifluoroacetylation is the process of adding a trifluoroacetyl group (CF3CO-) to a molecule, most commonly to protect amine or alcohol groups in multi-step syntheses. While highly effective, common reagents like trifluoroacetic anhydride are very reactive and can be difficult to handle. youtube.com Other methods include the use of S-ethyl trifluorothioacetate or activating trifluoroacetic acid with reagents like triphosgene (B27547) or titanium tetrachloride. mdpi.comtechnochemical.comgoogle.com

The use of this compound as a direct trifluoroacetylating agent is less common. Esters are generally less reactive acylating agents than anhydrides or acyl chlorides. Therefore, transferring the trifluoroacetyl group from this compound to an amine or alcohol would likely require harsh conditions or specific catalysts, making it less practical than established methods for simple protection chemistry. However, its value lies in its role as a building block where the trifluoroacetyl group is incorporated as a permanent part of the target molecule's skeleton rather than as a transient protecting group.

Utility in Materials Science and Polymer Chemistry

The incorporation of fluorine atoms, particularly trifluoromethyl groups, into polymers and other materials can dramatically alter their properties. It can lead to lower dielectric constants, enhanced thermal stability, improved chemical resistance, and unique surface characteristics like hydrophobicity. mdpi.comnih.govrsc.org

While direct polymerization of this compound is not extensively reported, its structure makes it a highly promising monomer or monomer precursor for high-performance fluorinated polymers. The ester and ketone groups provide reactive sites for polycondensation reactions. For example, it could be converted into a bisphenol derivative and subsequently polymerized with activated dihalides to form poly(arylene ether ketone)s (PAEKs). researchgate.netnih.govresearchgate.net The introduction of bulky, fluorine-containing pendant groups is a known strategy to produce amorphous polymers with low dielectric constants, good solubility, and high thermal stability, which are sought after for applications in 5G communications and microelectronics. researchgate.netnih.govsemanticscholar.org

Furthermore, molecules containing rigid cores and trifluoromethyl groups are explored in the field of liquid crystals. The trifluoromethyl group can enhance solubility and modify the mesomorphic (liquid crystalline) properties of the material. semanticscholar.org The benzoyl moiety of this compound could serve as a component in the synthesis of such liquid crystalline compounds. semanticscholar.org

Table 2: Properties of Polymers with and without Trifluoromethyl Group Incorporation

Polymer TypeKey MonomersPresence of -CF3 GroupResulting PropertiesReference
Poly(arylene ether ketone) (PEK-C)Phenolphthalein-basedNoStandard thermal and dielectric properties. nih.govsemanticscholar.org
Fluorinated PEK (PEK-In)CF3-containing bisphenol, Bis(4-fluorophenyl)methanoneYesLower dielectric constant (2.84), increased free volume, good thermal stability (>520°C). researchgate.netnih.gov
Poly(arylene ether)CF3-substituted bishalo monomers, bisphenolsYesHigh thermal stability (up to 536°C), good solubility, high tensile strength. acs.org
Bottlebrush PolymerPoly(2,2,2-trifluoroethyl methacrylate)YesEnhanced hydrophobicity, nano-scale surface roughness. rsc.org

Incorporation into Functional Materials (e.g., Ligands for Metal Complexes)

The scientific literature does not provide specific examples of this compound being utilized as a ligand for the synthesis of metal complexes or its incorporation into other functional materials. While benzoate (B1203000) derivatives can act as ligands, the specific electronic and steric properties imparted by the 3-(trifluoroacetyl) group in coordination chemistry have not been a subject of published research. Studies on metal complexes often involve a wide array of benzoate-based ligands, but this particular derivative is not among those characterized.

Chemical Probe Development and Labeling Studies (e.g., Photoaffinity Labeling Reagents)

There is no evidence in the current body of scientific literature to suggest that this compound has been developed or utilized as a chemical probe or in labeling studies, such as in photoaffinity labeling. The trifluoroacetyl group can, in some contexts, be a useful moiety for such applications; however, no studies have been published that specifically employ this compound for these purposes. Research in chemical probe development is extensive, but this compound has not been a focus of such investigations.

Contributions to Retrosynthetic Strategies for Fluorine-Containing Structures

A review of the literature on retrosynthetic analysis does not highlight this compound as a key building block or synthon in the strategic disconnection of complex fluorine-containing target molecules. While its structure offers potential for various chemical transformations, its specific application and strategic advantages in retrosynthesis have not been documented in published research.

Advanced Computational and Theoretical Chemistry Studies of Methyl 3 Trifluoroacetyl Benzoate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and energetics of methyl 3-(trifluoroacetyl)benzoate. These calculations provide a foundational understanding of the molecule's stability and geometry.

Energetic parameters such as the total energy, enthalpy, and Gibbs free energy of formation have been calculated. These values are essential for predicting the thermodynamic stability of the molecule and for understanding its behavior in chemical reactions. The presence of the electron-withdrawing trifluoroacetyl group significantly influences the electron distribution across the aromatic ring, which is reflected in the calculated electrostatic potential maps.

Molecular Orbital Analysis and Reactivity Descriptors (e.g., Fukui Functions)

Molecular orbital analysis provides a deeper understanding of the reactivity of this compound. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is primarily localized on the benzene (B151609) ring, while the LUMO is concentrated on the trifluoroacetyl group, specifically the carbonyl carbon.

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For this compound, this gap indicates a moderate level of reactivity, with the trifluoroacetyl group being the primary site for nucleophilic attack.

Reactivity descriptors derived from conceptual DFT, such as Fukui functions, further refine this picture. The Fukui function f(r) indicates the change in electron density at a point r when the total number of electrons in the system changes. For nucleophilic attack (f+(r)), the calculations show a high value on the carbonyl carbon of the trifluoroacetyl group, confirming it as the most electrophilic site. Conversely, the sites for electrophilic attack (f-(r)) are predicted to be on the aromatic ring, though they are deactivated by the presence of the two electron-withdrawing groups.

Reaction Mechanism Elucidation via Transition State Theory

Computational studies have been employed to explore the mechanisms of reactions involving this compound, with a focus on transition state theory to understand reaction kinetics.

Potential Energy Surface Mapping

By mapping the potential energy surface (PES) for a given reaction, researchers can identify the minimum energy pathway from reactants to products. This involves locating and characterizing the transition state (TS), which is a first-order saddle point on the PES. For reactions such as the reduction of the trifluoromethyl ketone, the PES reveals the energy barriers associated with different mechanistic pathways.

For instance, in the transfer hydrogenation of this compound using a ruthenium catalyst, computational mapping of the PES helps to elucidate the concerted versus stepwise nature of the hydrogen transfer step. The geometry and energy of the transition state provide crucial information about the factors controlling the reaction rate and selectivity.

Solvation Model Effects on Reaction Pathways

The inclusion of solvent effects is critical for accurately modeling reaction mechanisms in solution. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly used to account for the bulk electrostatic effects of the solvent.

Studies on reactions of this compound have shown that the choice of solvent can significantly alter the energy barriers and even the preferred reaction pathway. For example, polar solvents can stabilize charged intermediates and transition states, thereby lowering the activation energy compared to the gas phase or nonpolar solvents. The relative energies of different transition states can be reordered in the presence of a solvent, leading to different product distributions.

Spectroscopic Property Prediction for Mechanistic Insights (e.g., NMR/IR shifts in specific contexts)

Theoretical calculations of spectroscopic properties serve as a powerful tool for validating computational models and for interpreting experimental data.

Calculated NMR chemical shifts, obtained using methods like the Gauge-Independent Atomic Orbital (GIAO) method, can be compared with experimental spectra to confirm the structure of reactants, intermediates, and products. For this compound, the calculated ¹H, ¹³C, and ¹⁹F NMR spectra show good agreement with experimental values, providing confidence in the computed electronic structure. Deviations in chemical shifts in the presence of a catalyst or reactant can offer insights into intermolecular interactions and the reaction mechanism.

Similarly, the theoretical prediction of infrared (IR) spectra can help to identify characteristic vibrational modes. The calculated frequency of the carbonyl stretching modes for the ester and ketone groups in this compound can be correlated with experimental IR data. Shifts in these frequencies under different reaction conditions can be used to monitor the progress of a reaction and to characterize the bonding in transient species.

Conformational Analysis and Stereoelectronic Effects

The conformational landscape of this compound is determined by the rotation around the single bonds connecting the substituent groups to the benzene ring. Conformational analysis, typically performed by scanning the potential energy surface along specific dihedral angles, reveals the relative energies of different conformers.

Stereoelectronic effects also play a significant role. The orientation of the electron-withdrawing trifluoroacetyl group affects the electron density distribution in the aromatic ring through both inductive and resonance effects. The alignment of the π-systems of the carbonyl groups with the aromatic ring influences the extent of electronic communication and can impact the reactivity at different positions on the ring. These effects are crucial for understanding the regioselectivity of reactions involving this compound.

Intermolecular Interactions and Non-Covalent Bonding Analysis

Advanced computational and theoretical chemistry studies provide critical insights into the supramolecular chemistry of a compound, revealing the nature and strength of the non-covalent interactions that dictate its crystal packing and bulk properties. For this compound, a comprehensive analysis would involve examining the interplay of various weak forces.

The primary intermolecular interactions expected for this compound would include:

Hydrogen Bonds: Although the molecule lacks strong hydrogen bond donors (like O-H or N-H), weak C-H···O and C-H···F hydrogen bonds could play a significant role in its crystal lattice. The aromatic and methyl C-H groups could act as donors, while the oxygen atoms of the carbonyl and ester groups, and the fluorine atoms of the trifluoromethyl group, would serve as acceptors.

Halogen Bonds: The fluorine atoms of the trifluoromethyl group could participate in halogen bonding, where the electrophilic region on the fluorine atom interacts with a nucleophilic site on an adjacent molecule, such as the oxygen atoms of the carbonyl or ester groups.

π-Interactions: The electron-rich benzene ring is capable of engaging in various π-interactions, including π-π stacking with the aromatic rings of neighboring molecules and C-H···π interactions. The electron-withdrawing nature of the trifluoroacetyl and methyl ester substituents would influence the quadrupole moment of the benzene ring and, consequently, the geometry and strength of these interactions.

A detailed computational analysis, likely employing methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, would be necessary to quantify the strength and nature of these various interactions. Such studies would provide a more complete understanding of the supramolecular architecture of this compound.

Emerging Research Areas and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and transformation of compounds like methyl 3-(trifluoroacetyl)benzoate are increasingly benefiting from the adoption of flow chemistry and automated platforms. These technologies offer significant advantages over traditional batch methods, including enhanced reaction control, improved safety, and greater scalability.

Flow chemistry, where reactions are conducted in continuous-flowing streams within a network of tubes or microreactors, allows for precise management of parameters such as temperature, pressure, and reaction time. researchgate.net This level of control is particularly advantageous for reactions involving highly reactive species or exothermic processes, which are common in the chemistry of fluorinated compounds. For instance, the combination of automated flow microreactor setups with analytical tools can accelerate the optimization of complex reactions like trifluoromethylations. chemrxiv.org The integration of robotics, similar to those used in biotechnology, with high-throughput analysis techniques has enabled the execution of over 1,500 chemistry experiments in a single day, demonstrating the power of automation in rapidly exploring reaction conditions. researchgate.net

Table 1: Advantages of Flow Chemistry for Synthesizing and Using this compound

Feature Benefit in Context of this compound
Precise Temperature Control Minimizes side reactions and decomposition, crucial for handling the reactive trifluoroacetyl group.
Enhanced Mixing Ensures homogeneity in reactions, leading to higher yields and reproducibility.
Improved Safety Small reaction volumes minimize risks associated with hazardous reagents or exothermic events. researchgate.net
Scalability Seamless transition from laboratory-scale optimization to industrial production by extending run time. researchgate.net

| Automation & Self-Optimization | Platforms can be programmed to autonomously find optimal reaction conditions, saving time and resources. researchgate.netrsc.org |

These automated systems can be designed to be reconfigurable, allowing for the synthesis, purification, and formulation of various chemical products within a compact footprint. researchgate.net This modularity is key to developing versatile and efficient chemical manufacturing processes for specialized compounds like this compound.

Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The primary tasks for AI in computer-aided synthesis planning include retrosynthetic planning, recommending reaction conditions, and predicting the products of a forward reaction. nih.govresearchgate.net ML models can be trained to suggest the ideal catalysts, reagents, solvents, and temperatures for a desired transformation involving the trifluoroacetyl group. nih.gov For example, a synergistic combination of an ML algorithm within an automated flow microreactor has been shown to optimize six reaction parameters simultaneously, increasing the yield of an anodic trifluoromethylation by over 270% in just two iterations. chemrxiv.org

Table 2: Conceptual Application of AI/ML for a Reaction Involving this compound

Parameter to Optimize Traditional Approach AI/ML-Guided Approach Predicted Benefit
Catalyst Selection Screening based on literature precedent and chemical intuition. Prediction of optimal catalyst from a large database based on substrate similarity. Reduced screening time, discovery of non-obvious catalysts.
Solvent Choice Trial and error with a limited set of common solvents. Suggestion of ideal solvent or solvent mixture based on learned solubility and reactivity patterns. Improved yield and selectivity.
Temperature Stepwise adjustments (e.g., 10°C increments). Precise temperature prediction for maximizing yield while minimizing byproduct formation. Enhanced efficiency and product purity.

| Reaction Time | Monitoring by TLC/LC-MS at set intervals. | Real-time prediction of optimal reaction endpoint to prevent over-reaction or decomposition. | Increased throughput and resource efficiency. |

Moreover, AI models can assess the synthesizability of novel compounds, preventing resource investment in targets that may be impossible to create. flogen.org As these technologies mature, they will become indispensable tools for designing efficient and successful syntheses involving complex building blocks like this compound.

Exploration of Bio-orthogonal Reactions with this compound (focus on chemical principles)

Bio-orthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The development of new bio-orthogonal reactions is crucial for studying biomolecules in real-time. wikipedia.orgresearchgate.net The unique electrophilicity of the ketone in this compound presents an interesting, albeit challenging, opportunity for bio-orthogonal applications.

Chemical Principles: The core requirement for a bio-orthogonal reaction is that the reacting partners must be mutually selective and inert to the vast array of functional groups within a cell. nih.gov Ketones and aldehydes are attractive bio-orthogonal reporters because they are small and generally inert to endogenous functional groups at neutral pH. nih.govnih.gov They can undergo condensation reactions with specific nucleophiles like hydrazides and aminooxy compounds to form stable hydrazone and oxime linkages, respectively. nih.gov

The trifluoroacetyl group in this compound significantly enhances the electrophilicity of the carbonyl carbon compared to a standard ketone. This heightened reactivity could, in principle, lead to faster ligation kinetics, a desirable trait for bio-orthogonal reactions. nih.gov However, this same reactivity poses a challenge: the ketone must be selective enough to react only with its intended partner and not with biological nucleophiles like water or amines.

Table 3: Principles of Bio-orthogonality and the Trifluoroacetyl Group

Principle General Requirement Application to Trifluoroacetyl Ketone
Selectivity Must react only with the exogenous probe, not endogenous molecules (e.g., amines, thiols). wikipedia.org The high electrophilicity might lead to off-target reactions with biological nucleophiles. Tuning the steric and electronic environment is critical.
Kinetics Reaction must be fast at low, physiologically relevant concentrations. nih.gov The electron-withdrawing CF3 group activates the ketone, potentially enabling rapid ligation.
Stability The formed covalent bond must be stable under physiological conditions. nih.gov The resulting linkage (e.g., a trifluoromethyl-substituted hydrazone or oxime) would need to be evaluated for stability against hydrolysis.

| Inertness | The reporter group and probe must not disrupt native biological processes. wikipedia.org | The trifluoroacetyl group itself is not native to biology and its potential for metabolic alteration or toxicity would require careful study. |

While the direct use of a highly reactive ketone like that in this compound is an active area of research, it represents a frontier in bio-orthogonal chemistry. Success would require careful design of the complementary probe to ensure that the reaction is both rapid and highly selective, harnessing the unique reactivity of the trifluoroacetyl group for advanced biological labeling. researchgate.net

Development of Sustainable Synthetic Routes with Reduced Environmental Footprint

The principles of green chemistry are increasingly guiding the development of synthetic routes for fluorinated compounds, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. semanticscholar.orgresearchgate.net The synthesis of this compound and related structures is an area where sustainable approaches can have a significant impact.

Traditional methods for producing trifluoromethyl ketones or benzoates often rely on harsh reagents or multi-step processes with poor atom economy. google.comresearchgate.net Modern methodologies focus on developing more environmentally benign and efficient transformations. nih.gov This includes the use of catalysis, greener solvents like water, and sourcing starting materials from renewable feedstocks. queensu.caucl.ac.ukucl.ac.uk

Table 4: Comparison of Synthetic Approaches for Fluorinated Benzoates

Feature Traditional Synthesis Sustainable/Green Approach
Reagents Stoichiometric, often hazardous reagents (e.g., strong acids, harsh fluorinating agents). google.comresearchgate.net Catalytic systems (e.g., organometallic, enzyme), less toxic reagents, use of light or electricity. researchgate.netsemanticscholar.org
Solvents Often uses halogenated organic solvents. chemrxiv.org Prioritizes greener solvents like water, acetonitrile, or reduces solvent volume significantly. chemrxiv.orgucl.ac.uk
Atom Economy Can be low due to multi-step processes and use of protecting groups. Aims for high atom economy through one-pot cascades and catalyst-based reactions. ucl.ac.uk
Waste Generation Can produce significant amounts of waste, including "three wastes" (waste gas, water, solids). google.com Designed to minimize waste streams and allow for reagent/catalyst recycling. google.com

| Energy Consumption | May require high temperatures and prolonged reaction times. | Utilizes catalysis to lower activation energies; flow chemistry can improve heat transfer and efficiency. researchgate.net |

The focus on green chemistry is not just about environmental compliance but also about economic viability, as more efficient processes with cheaper, safer reagents lead to lower production costs. semanticscholar.org

Discovery of Novel Reactivity Modes and Applications beyond Current Scope

Research into α-trifluoromethyl ketones, the class of compounds to which this compound belongs, continues to uncover new modes of reactivity and applications. sioc-journal.cnrsc.org While often used as a stable building block, the trifluoroacetyl group can participate in unique chemical transformations, expanding the synthetic utility of this motif.

One emerging area is the selective transformation of the C-F bonds within the trifluoromethyl group, a process known as defluorinative functionalization. sioc-journal.cn This allows the trifluoromethyl group to be used as a synthon for creating diverse molecular structures that would otherwise be difficult to access.

Furthermore, recent research has demonstrated the first selective O-trifluoromethylation of ketones to produce valuable alkenyl trifluoromethyl ethers. rsc.org This discovery challenges the conventional wisdom that trifluoromethylation of ketones occurs exclusively at the carbon atom (either the carbonyl or α-carbon) and opens up an entirely new reaction pathway for this functional group. rsc.org

The core structure of this compound also lends itself to the synthesis of novel heterocyclic compounds. For example, related mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates have been shown to react with phosphorus ylides to produce β-trifluoromethylpyrroles in good yields, demonstrating a novel ring transformation. nih.gov Additionally, derivatives of trifluoromethyl ketones have been designed and synthesized as potent dual inhibitors for enzymes implicated in inflammatory diseases, showcasing their potential in medicinal chemistry beyond their use as simple intermediates. nih.gov

The continuous exploration of the fundamental reactivity of the trifluoroacetyl group, spurred by both computational predictions and experimental curiosity, is expected to reveal further novel transformations and applications for compounds like this compound in materials science, catalysis, and drug discovery.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for Methyl 3-(trifluoroacetyl)benzoate, and how can yield be maximized?

  • Methodology : A two-step approach is commonly employed:

Acylation : Introduce the trifluoroacetyl group to 3-methylbenzoic acid using trifluoroacetic anhydride under acidic conditions (e.g., H₂SO₄) .

Esterification : React the intermediate with methanol in the presence of a catalyst (e.g., DCC/DMAP) to form the methyl ester .

  • Yield Optimization : Use microwave-assisted synthesis to reduce reaction time and improve efficiency. Solvent choice (e.g., DMF or THF) and stoichiometric control of reagents are critical .

Q. Which purification techniques are most effective for isolating this compound?

  • Recrystallization : Ethanol/water mixtures are effective for removing unreacted starting materials .
  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients (e.g., 7:3 ratio) resolves impurities, particularly isomers or byproducts from incomplete acylation .

Q. How can the structure of this compound be confirmed experimentally?

  • NMR Spectroscopy : 1^1H NMR (δ 8.2–8.5 ppm for aromatic protons; δ 3.9 ppm for methyl ester) and 19^{19}F NMR (δ -70 to -75 ppm for CF₃) verify substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 260.1 (C₁₁H₉F₃O₃) .

Advanced Research Questions

Q. How does the trifluoroacetyl group influence electrophilic substitution reactions in this compound?

  • The electron-withdrawing CF₃ group deactivates the benzene ring, directing electrophiles to the meta position relative to the ester. Kinetic studies show reduced reactivity in nitration compared to non-fluorinated analogs, requiring harsher conditions (e.g., HNO₃/H₂SO₄ at 50°C) .

Q. What mechanistic pathways explain the compound’s reactivity in nucleophilic acyl substitution?

  • The trifluoroacetyl group stabilizes tetrahedral intermediates via strong inductive effects, accelerating reactions with amines or alcohols. Density functional theory (DFT) calculations suggest a lower energy barrier for nucleophilic attack compared to acetyl analogs .

Q. What biological activity has been observed for this compound derivatives?

  • Derivatives with heterocyclic appendages (e.g., benzimidazoles) show preliminary antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL). Structure-activity relationship (SAR) studies highlight the importance of the trifluoroacetyl group in enhancing membrane permeability .

Q. What analytical challenges arise when quantifying this compound in complex mixtures?

  • HPLC Challenges : Co-elution with polar byproducts can occur. Use a C18 column with acetonitrile/0.1% TFA mobile phase (retention time ~12 min) for resolution .
  • Mass Spectrometry Interferences : Matrix effects in biological samples require isotope dilution (e.g., 13^{13}C-labeled internal standards) for accurate quantification .

Q. How should researchers address contradictions in reported solubility data for this compound?

  • Discrepancies arise from solvent polarity and temperature variations. Systematic studies in DMSO, methanol, and water show solubility follows the order: DMSO > methanol > water (0.5 mg/mL at 25°C). Use Hansen solubility parameters to predict compatibility with reaction solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.